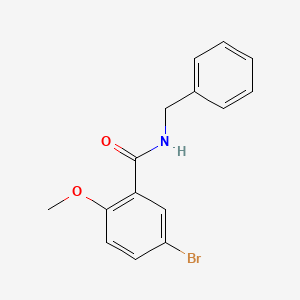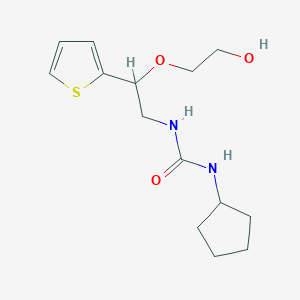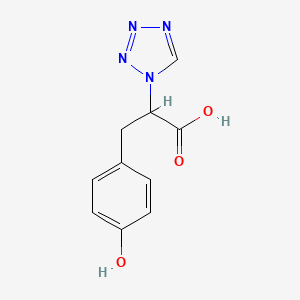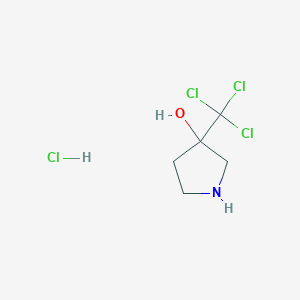![molecular formula C20H18ClF3N4O2S2 B2807724 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 478042-32-9](/img/structure/B2807724.png)
5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring, a triazole ring, and a thiol group . The molecule also contains a sulfonyl group attached to a chlorophenyl group, and a trifluoromethyl group attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and triazole rings would give the molecule a certain degree of rigidity, while the sulfonyl, chlorophenyl, and trifluoromethyl groups would likely contribute to its overall polarity . The thiol group could potentially form hydrogen bonds with other molecules, influencing its behavior in solution .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the thiol group is known to be reactive, and could potentially undergo oxidation or substitution reactions . The triazole ring is generally stable, but could potentially participate in reactions with electrophiles . The sulfonyl group could also be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces . Its spectral properties, such as its UV-Vis, IR, and NMR spectra, would provide information about its structure .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The research on this compound has primarily involved its synthesis and evaluation for potential biological activities. A notable study by ur-Rehman et al. (2018) synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol, including compounds structurally related to the chemical . These compounds were evaluated for their biological potential, specifically as inhibitors of the α-glucosidase enzyme, showing promise for treating type II diabetes. The synthesized derivatives exhibited better inhibitory activity than acarbose, a commercially available α-glucosidase inhibitor, highlighting their potential as new drug candidates due to their low hemolytic activity (ur-Rehman et al., 2018).
Antimicrobial and Anti-inflammatory Activities
Another research avenue for derivatives of this compound involves the evaluation of their antimicrobial and anti-inflammatory activities. Iqbal et al. (2020) conducted a study on new compounds derived from a similar structure, focusing on their BSA binding studies, anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities. The study identified specific compounds with notable antibacterial and anti-inflammatory properties, and a comprehensive library of synthesized compounds was found highly active for AChE inhibition, suggesting their utility in therapeutic applications (Iqbal et al., 2020).
Alzheimer’s Disease Treatment Candidates
Additionally, research by Rehman et al. (2018) on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, closely related to the compound of interest, aimed at evaluating new drug candidates for Alzheimer’s disease. The study involved synthesis, structural elucidation, and screening for enzyme inhibition activity against the acetyl cholinesterase (AChE) enzyme. This research underscores the potential of such compounds in developing treatments for neurodegenerative diseases (Rehman et al., 2018).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, it might interact with a specific biological target, such as an enzyme or receptor . The presence of the piperidine ring, which is a common feature in many drugs, suggests that it might have biological activity .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further studies to elucidate its properties and potential applications. For example, it could be tested for biological activity, or used as a building block in the synthesis of more complex molecules . Additionally, new synthetic routes could be explored to improve the efficiency or selectivity of its synthesis .
Propiedades
IUPAC Name |
3-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O2S2/c21-15-4-6-17(7-5-15)32(29,30)27-10-8-13(9-11-27)18-25-26-19(31)28(18)16-3-1-2-14(12-16)20(22,23)24/h1-7,12-13H,8-11H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOAMTRHKHZTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2807644.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807645.png)






![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2807653.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2807658.png)
![3-Methyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2807660.png)
![5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2807661.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2807664.png)
